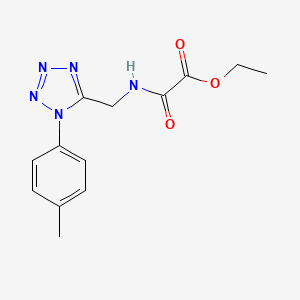![molecular formula C16H24N2O3S B2378996 2-{[(4-Methylphenyl)sulfonyl]amino}-1-piperidylbutan-1-one CAS No. 1008462-82-5](/img/structure/B2378996.png)
2-{[(4-Methylphenyl)sulfonyl]amino}-1-piperidylbutan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(4-Methylphenyl)sulfonyl]amino}-1-piperidylbutan-1-one, also known as MPHP, is a synthetic cathinone that belongs to the class of psychoactive drugs. It is a derivative of pyrovalerone and was first synthesized in the late 1960s. MPHP has been used as a research chemical to study its biochemical and physiological effects on the human body.
Wirkmechanismus
2-{[(4-Methylphenyl)sulfonyl]amino}-1-piperidylbutan-1-one acts as a dopamine and norepinephrine reuptake inhibitor, which means it blocks the reuptake of these neurotransmitters in the brain. This leads to an increase in the levels of dopamine and norepinephrine in the brain, which can lead to feelings of euphoria, increased energy, and heightened alertness.
Biochemical and Physiological Effects:
2-{[(4-Methylphenyl)sulfonyl]amino}-1-piperidylbutan-1-one has been shown to increase heart rate, blood pressure, and body temperature in animal studies. It has also been shown to increase locomotor activity and induce hyperthermia. In humans, 2-{[(4-Methylphenyl)sulfonyl]amino}-1-piperidylbutan-1-one has been shown to cause euphoria, increased energy, and heightened alertness.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-{[(4-Methylphenyl)sulfonyl]amino}-1-piperidylbutan-1-one in lab experiments is its ability to increase dopamine and norepinephrine levels in the brain, which can be useful in studying the effects of these neurotransmitters on behavior and cognition. However, one limitation of using 2-{[(4-Methylphenyl)sulfonyl]amino}-1-piperidylbutan-1-one is its potential for abuse and addiction, which can make it difficult to control in lab settings.
Zukünftige Richtungen
There are several future directions for research on 2-{[(4-Methylphenyl)sulfonyl]amino}-1-piperidylbutan-1-one. One direction is to study its potential as a treatment for depression, anxiety, and other psychiatric disorders. Another direction is to study its effects on cognitive function and behavior. Additionally, more research is needed to understand the long-term effects of 2-{[(4-Methylphenyl)sulfonyl]amino}-1-piperidylbutan-1-one use and its potential for abuse and addiction.
Synthesemethoden
2-{[(4-Methylphenyl)sulfonyl]amino}-1-piperidylbutan-1-one can be synthesized by reacting 4-methylpropiophenone with ammonium sulfamate and sodium cyanoborohydride. The reaction takes place in the presence of a solvent such as methanol or ethanol. The product is then purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
2-{[(4-Methylphenyl)sulfonyl]amino}-1-piperidylbutan-1-one has been used as a research chemical to study its effects on the human body. It has been studied for its potential use as a treatment for depression, anxiety, and other psychiatric disorders. 2-{[(4-Methylphenyl)sulfonyl]amino}-1-piperidylbutan-1-one has also been studied for its potential use as a cognitive enhancer and for its effects on the central nervous system.
Eigenschaften
IUPAC Name |
4-methyl-N-(1-oxo-1-piperidin-1-ylbutan-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-3-15(16(19)18-11-5-4-6-12-18)17-22(20,21)14-9-7-13(2)8-10-14/h7-10,15,17H,3-6,11-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCUNCRQFGIOATB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCCCC1)NS(=O)(=O)C2=CC=C(C=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(4-Methylphenyl)sulfonyl]amino}-1-piperidylbutan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-butyl-1-[3-(phenylthio)pyrazin-2-yl]piperidine-4-carboxamide](/img/structure/B2378913.png)
![1-(Azepan-1-yl)-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]ethane-1,2-dione](/img/structure/B2378915.png)
![2-{5-[(3,4-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thieno[2,3-b]quinoline](/img/structure/B2378916.png)
![(Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2378917.png)
![N-(4-acetylphenyl)-3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B2378919.png)
![CC(C)(C)OC(=O)N1Ccc(O)(CN=[N+]=[N-])C1](/img/structure/B2378921.png)

![3-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxylic acid](/img/structure/B2378924.png)
![6-(3-Chlorophenyl)-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2378925.png)
![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2378926.png)
![5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2378927.png)

![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyloxolane-3-carboxamide](/img/structure/B2378931.png)
![2-(1,3-dioxoisoindolin-2-yl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2378934.png)